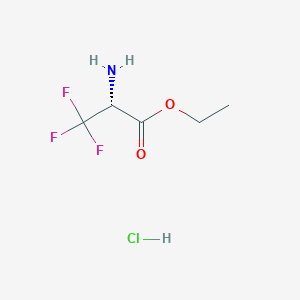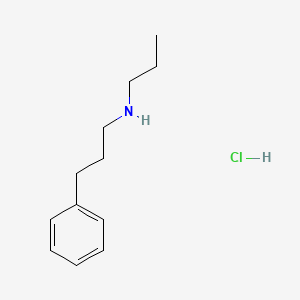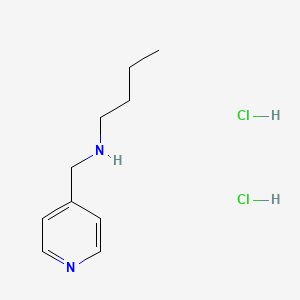amine hydrochloride CAS No. 1240581-95-6](/img/structure/B6344153.png)
[(3-Phenoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenoxyphenyl)methyl)(prop-2-en-1-yl)amine hydrochloride, commonly referred to as 3-Phenoxybenzylamine hydrochloride, is a synthetic compound used in the laboratory for a variety of purposes. It is a white, crystalline solid with a molecular weight of 239.71 g/mol and an empirical formula of C11H14ClNO. It is a widely used reagent in organic synthesis and has been studied extensively in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Neurodegenerative Disease Treatment
Propargylamine derivatives, such as selegiline and rasagiline , are used in the treatment of neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . These compounds act as monoamine oxidase inhibitors, with MAO-B inhibition being particularly relevant for neurodegenerative conditions .
Anti-Apoptotic Applications
Selegiline has been found to have an antiapoptotic function, which is beneficial for both symptomatic and neuroprotective treatments . This function helps in reducing cell death, which is a significant factor in the progression of neurodegenerative diseases.
Diabetes Management
Pargyline, another propargylamine derivative, is used for treating type 1 diabetes due to its MAO-B inhibitor properties . It helps in managing the cardiovascular complications associated with diabetes.
Cancer Therapy
Pargyline has shown potential in cancer treatment by inhibiting lysine-specific demethylase-1 (LSD-1) when used alongside chemotherapeutic agents, leading to induced senescence and growth inhibition of cancer cells . Additionally, it has inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), making it useful for cancer treatments .
Anti-Diabetic Activity
Chalcone derivatives have been investigated for their potential as anti-diabetic compounds. Molecular docking results suggest that these compounds might exhibit inhibitory activity against certain enzymes, indicating potential anti-diabetic properties .
Chemotherapeutic Agent Development
Recent studies have synthesized chalcone derivatives with potential as chemotherapeutic agents. These compounds have shown effectiveness in vivo as anti-tumor promoting, cell proliferating inhibitors, and chemo-preventing agents .
Synthesis of Propargylamines
Propargylamines are synthesized through solvent-free conditions, which is a green approach in chemical synthesis. This method is relevant for the production of pharmaceuticals and biological compounds .
Anti-Alzheimer’s Disease Activities
Rasagiline hybrid molecules are found to have activities against Alzheimer’s disease, highlighting the versatility of propargylamine derivatives in treating various aspects of neurodegenerative disorders .
Propiedades
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO.ClH/c1-2-11-17-13-14-7-6-10-16(12-14)18-15-8-4-3-5-9-15;/h2-10,12,17H,1,11,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJUTYOOWSMPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)OC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Phenoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344084.png)



![Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6344113.png)

amine hydrochloride](/img/structure/B6344130.png)
![Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6344136.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)
![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344145.png)


![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)
amine hydrochloride](/img/structure/B6344177.png)